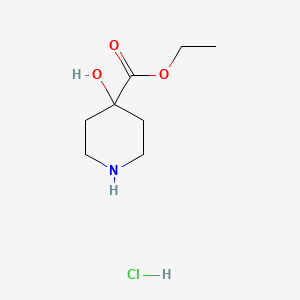

Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride

Description

Properties

IUPAC Name |

ethyl 4-hydroxypiperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-2-12-7(10)8(11)3-5-9-6-4-8;/h9,11H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLZEAUJYYQHMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCNCC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Ethyl 4-piperidinecarboxylate

- Starting Material: Isonipecotic acid (4-piperidinecarboxylic acid)

- Reaction: Esterification with ethanol in the presence of thionyl chloride

- Conditions: The isonipecotic acid is dissolved in absolute ethanol, cooled to 0°C, and thionyl chloride is added dropwise. The mixture is then refluxed for 48 hours.

- Workup: Removal of solvent under vacuum, extraction with ethyl acetate, washing with 10% sodium hydroxide, drying over anhydrous sodium sulfate, filtration, and concentration.

- Yield: Approximately 94%

- Characterization: 1H NMR confirms the structure with characteristic peaks for ethyl ester and piperidine protons.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | Isonipecotic acid, ethanol, thionyl chloride, reflux 48 h | 94 | High purity ethyl 4-piperidinecarboxylate obtained |

Synthesis of 4-Hydroxypiperidine Intermediate

- Starting Material: 4-Piperidone hydrochloride hydrate

- Procedure:

- Dissolve 4-piperidone hydrochloride hydrate in distilled water.

- Adjust alkalinity with liquid ammonia.

- Extract with toluene and dry over anhydrous magnesium sulfate.

- Filter and concentrate to obtain 4-piperidone.

- Reduction:

- Dissolve 4-piperidone in methanol.

- Add sodium borohydride slowly at 25-30°C over 26-30 minutes.

- Reflux for 7-10 hours.

- Concentrate and adjust pH to 7-8 with dilute hydrochloric acid.

- Extract with dichloromethane, dry, filter, concentrate, and crystallize with n-hexane.

- Yield and Purity: Around 98.9% purity by gas chromatography.

- Significance: Sodium borohydride reduction selectively converts the ketone to the hydroxyl group, yielding 4-hydroxypiperidine.

| Step | Reagents & Conditions | Yield/Purity | Notes |

|---|---|---|---|

| Extraction & drying | 4-piperidone hydrochloride hydrate, ammonia, toluene, MgSO4 drying | Intermediate | Efficient isolation of 4-piperidone |

| Reduction | Sodium borohydride, methanol, reflux 7-10 h, pH adjustment | 98.9% purity | Selective reduction to 4-hydroxypiperidine |

Formation of this compound (N-Boc Protection Step)

- Protection: Conversion of 4-hydroxypiperidine to its N-Boc derivative using di-tert-butyl dicarbonate (Boc2O) in methanol with potassium carbonate.

- Conditions: Reflux at 25-30°C for 6-8 hours.

- Workup: Filtration, concentration, addition of petroleum ether, and crystallization.

- Outcome: High purity white crystalline product with GC purity of 99.5%.

- Industrial Relevance: The method is simple, cost-effective, and suitable for scale-up with stable, pure product formation.

| Step | Reagents & Conditions | Yield/Purity | Notes |

|---|---|---|---|

| N-Boc protection | Di-tert-butyl dicarbonate, potassium carbonate, methanol, reflux 6-8 h | 99.5% purity | High purity, stable intermediate suitable for pharmaceuticals |

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Starting Material(s) | Reagents & Conditions | Yield (%) | Purity (%) | Key Notes |

|---|---|---|---|---|---|---|

| 1 | Ethyl 4-piperidinecarboxylate | Isonipecotic acid | Ethanol, thionyl chloride, reflux 48 h | 94 | - | Esterification via acid chloride route |

| 2 | 4-Piperidone | 4-Piperidone hydrochloride hydrate | Alkalization with ammonia, toluene extraction, drying | - | - | Isolation of ketone intermediate |

| 3 | 4-Hydroxypiperidine | 4-Piperidone | Sodium borohydride reduction in methanol, reflux 7-10 h | - | 98.9 | Selective ketone reduction |

| 4 | N-Boc-4-hydroxypiperidine (protected form) | 4-Hydroxypiperidine | Di-tert-butyl dicarbonate, potassium carbonate, reflux | - | 99.5 | Protection step for stability and purity |

Detailed Research Findings and Notes

- Raw Materials Accessibility: The starting materials such as isonipecotic acid and 4-piperidone hydrochloride hydrate are commercially available and inexpensive, facilitating industrial production.

- Reaction Selectivity: Sodium borohydride reduction is highly selective for the ketone group in 4-piperidone, avoiding side reactions and ensuring high yield of the hydroxyl intermediate.

- Purification: Use of organic solvents like toluene, ethyl acetate, methylene chloride, and n-hexane for extraction and crystallization ensures removal of impurities and high purity final products.

- Industrial Feasibility: The described methods emphasize simple operation, low cost, and scalability, with reaction conditions that are mild and environmentally manageable.

- Product Stability: The N-Boc protection step stabilizes the amine functionality, yielding a compound suitable for further synthetic transformations in drug development.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

Oxidation: Formation of 4-oxopiperidine-4-carboxylate derivatives.

Reduction: Formation of 4-hydroxypiperidine-4-carboxylate alcohols.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its structural features facilitate the development of:

- Analgesics: Compounds designed to relieve pain.

- Anti-inflammatory Drugs: Medications that reduce inflammation.

- Antihistamines: Drugs that counteract allergic reactions.

- Antipsychotics and Antidepressants: Used to treat mental health conditions.

Case Study:

A study highlighted its role in synthesizing new antihistamines with improved efficacy and reduced side effects. The compound's ability to modify receptor interactions has been leveraged to enhance therapeutic outcomes in clinical settings .

Neuroscience Research

Neurotransmitter Modulation:

The compound is utilized in neuroscience research to explore its effects on neurotransmitter systems, particularly regarding cognitive functions and potential treatments for neurological disorders.

Example Research:

Research investigating the effects of ethyl 4-hydroxypiperidine derivatives on histamine receptors demonstrated their potential as ligands that can modulate neurotransmitter activity. This has implications for treating conditions such as Alzheimer's disease and schizophrenia .

Organic Synthesis

Versatile Building Block:

In organic chemistry, this compound is recognized for its versatility as a building block for synthesizing more complex organic molecules.

Applications Include:

- Production of fine chemicals.

- Development of agrochemicals.

Table 1: Summary of Organic Synthesis Applications

| Application Type | Description |

|---|---|

| Fine Chemicals | Used in creating specialty chemicals |

| Agrochemicals | Employed in synthesizing agricultural products |

Biochemical Applications

Enzyme Inhibitors Design:

The compound plays a role in designing enzyme inhibitors, which are essential for developing treatments for diseases such as cancer.

Research Findings:

A study reported that derivatives of ethyl 4-hydroxypiperidine exhibited significant inhibitory activity against various enzymes, indicating their potential as therapeutic agents .

Material Science

Polymer and Coating Applications:

this compound's properties make it suitable for creating advanced materials, including polymers and coatings that enhance performance in industrial applications.

Performance Characteristics:

The compound has been investigated for its chemical resistance and durability in various formulations, leading to improved material properties .

Mechanism of Action

The mechanism of action of ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table compares key structural and physical properties of Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride with its analogs:

Key Observations

Substituent Effects on Solubility :

- The hydroxyl group in Ethyl 4-hydroxypiperidine-4-carboxylate HCl improves aqueous solubility compared to methyl or isopropyl analogs, making it advantageous for drug formulations .

- Phenyl-substituted derivatives (e.g., Ethyl 4-phenylpiperidine-4-carboxylate HCl) exhibit higher lipophilicity, favoring blood-brain barrier penetration but reducing water solubility .

Reactivity and Stability :

- The ketone group in Ethyl 4-piperidone-3-carboxylate HCl (melting point 172–175°C) increases electrophilicity, enabling participation in condensation or nucleophilic addition reactions .

- Hydrochloride salt forms (common across all compounds) enhance stability and shelf life compared to free bases .

Pharmaceutical Relevance: Ethyl 4-phenylpiperidine-4-carboxylate HCl is a precursor to normeperidine, a synthetic opioid, highlighting the role of piperidine derivatives in analgesia .

Biological Activity

Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. This article explores the compound's synthesis, mechanisms of action, and its potential therapeutic applications based on recent research findings.

The synthesis of this compound typically involves the esterification of 4-hydroxypiperidine-4-carboxylic acid with ethanol, followed by treatment with hydrochloric acid to form the hydrochloride salt. The reaction is carried out under reflux conditions to ensure complete conversion, and the final product is purified through recrystallization or other methods to achieve high purity levels.

This compound acts as a ligand , binding to specific receptors or enzymes and modulating their activity. This interaction can lead to alterations in cellular pathways and biological processes, making it a valuable tool in biochemical research.

Key Mechanisms Include:

- Enzyme Inhibition: The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission and cognitive function .

- Histamine Receptor Modulation: Research indicates that derivatives of piperidine, including ethyl 4-hydroxypiperidine-4-carboxylate, may act as antagonists or inverse agonists at histamine H3 receptors, influencing neurochemical signaling pathways .

1. Neuropharmacology

This compound has shown promise in neuropharmacological studies. It is being explored for potential applications in treating neurodegenerative diseases due to its inhibitory effects on AChE and BuChE, which are implicated in Alzheimer's disease pathology .

2. Antiviral Activity

Recent studies have identified piperidine derivatives as potential inhibitors of influenza virus replication. While specific data on this compound's antiviral activity is limited, the structural similarities suggest it could exhibit similar properties .

3. Anticancer Potential

Piperidine derivatives have been evaluated for their anticancer properties. This compound may contribute to this field through its ability to induce apoptosis in cancer cells, though more targeted studies are required to establish its efficacy .

Case Study: Inhibition of Acetylcholinesterase

A study assessed various piperidine derivatives for their AChE inhibitory activity. This compound was included among compounds tested at a concentration of 10 μM, demonstrating significant inhibition compared to control compounds .

| Compound | IC50 (μM) | % Inhibition |

|---|---|---|

| This compound | TBD | TBD |

| Reference Compound A | 1.5 | 70% |

| Reference Compound B | 2.0 | 60% |

Note: TBD indicates that specific values for this compound were not provided in the available literature but warrant further investigation.

Comparative Analysis with Similar Compounds

This compound can be compared with other piperidine derivatives:

| Compound Name | Functional Groups | Biological Activity |

|---|---|---|

| This compound | Hydroxyl, Ester | AChE Inhibition |

| Piperidine-4-carboxylic acid | Carboxylic Acid | Limited Reactivity |

| Ethyl piperidine-4-carboxylate | Ester Only | Reduced Versatility |

This compound's unique combination of functional groups provides a balance of reactivity and stability, enhancing its potential applications across various research fields.

Q & A

Q. What are the recommended methodologies for synthesizing Ethyl 4-hydroxypiperidine-4-carboxylate hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, piperidine derivatives are often prepared by reacting hydroxyl-piperidine precursors with ethyl chloroformate or activated esters under basic conditions (e.g., triethylamine) . Optimization involves orthogonal experimental designs (e.g., factorial design) to test variables such as temperature (e.g., 0–40°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios .

- Data Analysis : Monitor reaction progress using TLC or HPLC, and characterize intermediates via H/C NMR and mass spectrometry .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Confirm stereochemistry and functional groups (e.g., hydroxyl and ester moieties) .

- HPLC : Assess purity (>98% is typical for research-grade compounds) with a C18 column and UV detection at 210–254 nm .

- X-ray crystallography : Resolve crystal structures using SHELX software to validate molecular geometry .

Q. What stability considerations are critical for storing and handling this compound?

- Methodology : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the ester group. Conduct accelerated stability studies under varying pH (1–13), temperature (25–60°C), and humidity (40–80% RH) to identify degradation pathways .

- Key Metrics : Monitor decomposition via HPLC retention time shifts and mass spectrometry for fragment ions .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and electronic properties of this compound?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) to model electron density, frontier molecular orbitals, and electrostatic potential surfaces . Validate predictions against experimental IR and UV-Vis spectra .

- Applications : Predict sites for nucleophilic/electrophilic attacks, aiding in derivatization strategies for drug discovery .

Q. What experimental approaches are used to investigate reaction mechanisms involving this compound?

- Methodology :

- Kinetic studies : Use stopped-flow spectrophotometry to determine rate constants for ester hydrolysis under acidic/basic conditions .

- Isotopic labeling : Introduce O or deuterium at the hydroxyl/ester group to track bond cleavage via mass spectrometry .

Q. How can researchers resolve contradictions in crystallographic or spectroscopic data for this compound?

- Methodology :

- Polymorphism screening : Recrystallize from solvents of varying polarity (e.g., ethanol vs. acetonitrile) and analyze using PXRD to identify polymorphs .

- Dynamic NMR : Resolve conformational equilibria (e.g., chair vs. boat piperidine rings) by variable-temperature H NMR .

Q. What strategies are recommended for studying its bioactivity in vitro?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.